molecular formula C15H20N2O3S3 B2671166 5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 920171-23-9

5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2671166
CAS No.: 920171-23-9
M. Wt: 372.52
InChI Key: MCEVILVPEIMPMV-UHFFFAOYSA-N
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Description

5-Methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by a thiophene core substituted with a methyl group at the 5-position and a sulfonamide group at the 2-position. The N-substituent comprises a morpholino ring linked via an ethyl group bearing a thiophen-2-yl moiety. The morpholino group may enhance solubility and metabolic stability, while the thiophen-2-yl ethyl moiety could influence binding interactions with biological targets.

Properties

IUPAC Name

5-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S3/c1-12-4-5-15(22-12)23(18,19)16-11-13(14-3-2-10-21-14)17-6-8-20-9-7-17/h2-5,10,13,16H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEVILVPEIMPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be functionalized through various reactions such as sulfonation and alkylation. The morpholine ring can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the sulfonamide group through the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene ring can interact with various biological receptors, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
Target Compound Thiophene-2-sulfonamide 5-methyl; N-(2-morpholino-2-(thiophen-2-yl)ethyl) ~397.5 (estimated) Potential kinase inhibitor
5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide () Thiophene-2-sulfonamide 5-methyl; N-(tetrahydrofuran-2-ylmethyl) ~285.3 Solubility enhancer; research chemical
Pyridone 1 () Pyridine-3-carbonitrile 6-naphthalen-2-yl; 4-thiophen-2-yl ~355.4 CDK2 inhibitor (IC₅₀: 0.57 µM)
Compound 14 () Furo[2,3-b]pyridine Ethyl carboxylate; 3-amino; 6-naphthalen-2-yl ~445.5 CDK2 inhibitor (IC₅₀: 0.93 µM)
(2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide () Tetrahydronaphthalene Thiophen-2-yl ethylamine; hydroxy; propyl ~384.5 Neuropharmacological candidate

Key Observations:

  • Morpholino vs. Tetrahydrofuran Substitution: The target compound’s morpholino group (a six-membered ring with an oxygen and nitrogen atom) may confer better water solubility compared to the tetrahydrofuran (five-membered oxygen-only ring) in ’s analogue. Morpholino derivatives are often used to improve pharmacokinetic profiles .
  • Thiophene vs. Pyridine/Furopyridine Cores : Pyridine and furopyridine derivatives () exhibit CDK2 inhibition, suggesting that the target compound’s thiophene core might similarly engage in π-stacking or hydrophobic interactions with kinase active sites. However, the absence of a nitrile or carboxylate group (as in pyridone 1 or compound 14) could alter binding affinity .

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The morpholino group’s polarity may enhance aqueous solubility compared to ’s tetrahydronaphthalene derivatives, which rely on hydroxy and amine oxide groups for solubility .
  • Metabolic Stability: Sulfonamides generally exhibit moderate metabolic stability. The thiophen-2-yl ethyl moiety could undergo cytochrome P450-mediated oxidation, whereas morpholino rings are typically resistant to degradation .

Biological Activity

5-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique structural features, including a thiophene ring, a morpholine ring, and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's IUPAC name is 5-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)thiophene-2-sulfonamide, with a molecular weight of 372.52 g/mol. Its structure can be represented as follows:

ComponentDescription
Molecular Formula C15H20N2O3S3
CAS Number 920171-23-9
Key Functional Groups Thiophene, Morpholine, Sulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group mimics natural substrates, potentially inhibiting enzyme activity by blocking active sites. The thiophene ring can engage with biological receptors, modulating their functions, while the morpholine ring enhances solubility and bioavailability.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. It has been evaluated against various pathogens, showing inhibition zones indicative of effective antibacterial action.
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.25 μg/mL
    Escherichia coli0.30 μg/mL
  • Antiviral Potential : The compound is being investigated for its antiviral properties, particularly against RNA viruses. Its structure may allow it to inhibit viral replication mechanisms.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition could be beneficial in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Antimicrobial Evaluation : A study conducted on various derivatives of thiophene sulfonamides found that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Inhibition Studies : Research indicated that the compound could effectively inhibit CDK5, a target for neurodegenerative diseases, suggesting its potential in treating conditions like Alzheimer's .
  • Synergistic Effects : In combination studies with other antibiotics, the compound demonstrated synergistic effects that enhanced the overall antimicrobial efficacy against resistant strains .

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